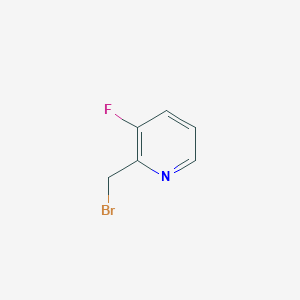

2-(Bromomethyl)-3-fluoropyridine

Übersicht

Beschreibung

2-(Bromomethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position and a fluorine atom at the third position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine. One common method includes the reaction of 3-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Bromomethyl)-3-fluoropyridine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. Some key applications include:

- Pharmaceutical Development : It is utilized as an intermediate in the synthesis of bioactive compounds and pharmaceuticals targeting diseases such as cancer and infectious diseases. The compound's reactivity facilitates the development of enzyme inhibitors and other therapeutic agents.

- Agrochemicals : The compound is also explored for its potential applications in agrochemicals, where it can be modified to create new pesticides or herbicides with improved efficacy.

Medicinal Chemistry

The presence of both bromine and fluorine in this compound enhances its reactivity, making it suitable for medicinal chemistry applications. It is involved in:

- Synthesis of Drug Candidates : The compound is used as a precursor for synthesizing various drug candidates, including those that exhibit antitumor and antimicrobial properties .

- Late-Stage Functionalization : Recent studies have demonstrated its utility in late-stage functionalization processes, allowing for the modification of existing drug molecules to improve their pharmacological profiles .

Materials Science

In materials science, this compound is being investigated for its potential use in developing specialty chemicals and materials with specific properties. Its ability to undergo nucleophilic substitutions makes it a candidate for creating functionalized polymers and coatings.

Case Study 1: Synthesis of Bioactive Molecules

In one study, researchers utilized this compound as a starting material to synthesize a series of enzyme inhibitors. The synthesis involved multiple steps, including nucleophilic substitution reactions that resulted in compounds with potent biological activity against specific enzyme targets related to cancer progression.

Case Study 2: Functionalization of Pyridine Derivatives

Another investigation focused on the late-stage functionalization of complex pyridine derivatives using this compound. This study demonstrated how the compound could be modified under mild conditions to yield derivatives with enhanced biological activity, showcasing its versatility as a synthetic building block .

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of new chemical entities. These reactions often involve the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom.

Vergleich Mit ähnlichen Verbindungen

- 2-(Chloromethyl)-3-fluoropyridine

- 2-(Iodomethyl)-3-fluoropyridine

- 2-(Bromomethyl)-4-fluoropyridine

Comparison: 2-(Bromomethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and chemical properties. Compared to its chlorinated and iodinated analogs, the bromomethyl derivative exhibits different reactivity patterns in nucleophilic substitution reactions. Additionally, the position of the fluorine atom on the pyridine ring can influence the compound’s electronic properties and reactivity.

Biologische Aktivität

2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by a bromomethyl group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities. The presence of both bromine and fluorine enhances its reactivity, making it a valuable building block for various applications in drug discovery and agrochemicals.

The molecular formula of this compound is C6H5BrFN, with a molecular weight of approximately 194.01 g/mol. Its structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields, particularly in medicinal chemistry. The compound's halogen substituents are known to influence biological interactions significantly.

1. Antimicrobial Activity

Studies have shown that halogenated pyridines exhibit varying degrees of antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The introduction of bromine and fluorine atoms typically increases lipophilicity, enhancing membrane permeability and bioavailability.

2. Antimutagenic Properties

Fluorinated compounds often exhibit antimutagenic properties due to their ability to interact with DNA repair mechanisms. For instance, research indicates that fluorinated derivatives can reduce mutagenicity induced by agents like sodium azide and benzo[a]pyrene in the Ames test, suggesting that this compound may also possess similar protective effects against mutagenesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Aromatic Substitution : This method involves the substitution of a hydrogen atom on the pyridine ring with a bromomethyl group.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions facilitate the formation of carbon-carbon bonds, allowing for the introduction of various substituents onto the pyridine ring.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various halogenated pyridines, including derivatives similar to this compound. Results indicated that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.

Case Study 2: Antimutagenicity Assessment

In a comparative analysis using the Ames test, several fluoroaryl derivatives were assessed for their mutagenic potential. The results demonstrated that fluorinated compounds significantly reduced mutagenicity when co-exposed with known mutagens, highlighting their potential as safer alternatives in drug design .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 2-Bromopyridine | C5H4BrN | Commonly used in nucleophilic substitution reactions | Moderate antimicrobial activity |

| 3-Fluoropyridine | C5H4FN | Exhibits different reactivity due to lack of bromine | Limited data on antimicrobial activity |

| 4-Bromomethyl-3-fluoropyridine | C6H5BrFN | Position affects reactivity | Enhanced activity against MRSA |

| 2-(Chloromethyl)-3-fluoropyridine | C6H5ClFN | Chlorine is less reactive than bromine | Lower biological activity compared to brominated analogs |

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVWYLPHVYSPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616343 | |

| Record name | 2-(Bromomethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122307-44-2 | |

| Record name | 2-(Bromomethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.